molecular formula C17H22N2O3S B2937589 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 946373-34-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2937589
CAS No.: 946373-34-8
M. Wt: 334.43
InChI Key: ITQBIOKNEWOPNX-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a dimethylaminoethyl side chain substituted with a thiophen-3-yl group and a 3,5-dimethoxybenzoyl moiety. The dimethylamino group may enhance solubility or act as a directing group in metal-catalyzed reactions, while the thiophene ring could confer unique electronic properties for binding interactions.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)16(12-5-6-23-11-12)10-18-17(20)13-7-14(21-3)9-15(8-13)22-4/h5-9,11,16H,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBIOKNEWOPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dimethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide” would depend on its specific application. In a pharmacological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs in the evidence share benzamide backbones but differ in substituents, influencing their properties:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Methyl group at the benzamide position and a hydroxyl-containing tert-amino alcohol side chain. Key Feature: N,O-bidentate directing group, enabling applications in C–H bond functionalization reactions . Contrast: The target compound’s thiophene and dimethylamino groups may offer distinct electronic effects compared to the hydroxyl/methyl substituents here.
  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) () :

    • Substituents : Dichlorophenyl and ethoxymethoxy groups.
    • Application : Used as a pesticide, highlighting the role of halogenation in bioactivity .
    • Contrast : The target compound lacks halogens but includes a thiophene, suggesting different toxicity or target specificity.
  • 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (): Substituents: Difluorophenyl, hydroxy-acetyl, and pyrazine-carboxamide groups. Synthesis: Uses HATU-mediated coupling and chiral separation for isomer purification . Contrast: The target compound’s dimethylaminoethyl-thiophene side chain may simplify synthesis compared to fluorinated analogs.

Research Findings

Substituent Effects on Reactivity and Bioactivity

  • Thiophene vs. Phenyl Rings : The thiophene’s electron-rich π-system in the target compound may enhance binding to sulfur-containing biological targets (e.g., enzymes) compared to halogenated phenyl groups in pesticides .
  • Dimethylamino vs. Hydroxyl Groups: The dimethylaminoethyl chain could improve solubility in polar solvents relative to hydroxyl-containing analogs, as seen in ’s use in aqueous-compatible catalytic systems .
  • Synthetic Complexity : The target compound’s lack of fluorination or chiral centers (cf. ’s isomers) may streamline synthesis and purification .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including antitumor and antimicrobial properties, based on various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In particular, research has shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the antitumor activity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) assays. For instance, IC50 values for HCC827 were reported at 6.26 μM in 2D assays but increased to 20.46 μM in 3D assays, indicating a loss of potency in more physiologically relevant environments .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antitumor effects often involves interactions with DNA and inhibition of tubulin polymerization. Compounds were shown to bind inside the minor groove of AT-DNA, which may disrupt essential cellular processes related to tumor growth .

Antimicrobial Activity

In addition to antitumor properties, this compound has been investigated for its antimicrobial effects.

  • Testing Against Bacteria :
    • Compounds structurally related to this benzamide have shown activity against Gram-positive and Gram-negative bacteria. For example, studies reported effective inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Case Study 1 : A compound with a similar structure was tested against HeLa and A549 cell lines and demonstrated moderate cytotoxicity attributed to its ability to inhibit tubulin polymerization .
  • Case Study 2 : Another study focused on a series of benzimidazole derivatives that showed promising antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50 (μM)Notes
AntitumorA5496.26Higher efficacy in 2D assays
AntitumorHCC8276.48Significant activity noted
AntitumorNCI-H35816.00Decreased potency in 3D assays
AntimicrobialE. coliNot specifiedEffective inhibition observed
AntimicrobialS. aureusNot specifiedPotential for therapeutic applications

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